molecular formula C13H10N2O3 B13691910 Ethyl 5-(3-Cyanophenyl)isoxazole-3-carboxylate

Ethyl 5-(3-Cyanophenyl)isoxazole-3-carboxylate

Cat. No.: B13691910
M. Wt: 242.23 g/mol
InChI Key: FLFXAYYDPOKFRS-UHFFFAOYSA-N
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Description

Ethyl 5-(3-Cyanophenyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(3-Cyanophenyl)isoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method yields the desired isoxazole derivative in good to excellent yields. Another method involves the cyclization of α,β-acetylenic oximes catalyzed by gold (III) or iodine (III) in aqueous medium .

Industrial Production Methods

For large-scale production, the synthesis of isoxazole derivatives can be optimized by using metal-free synthetic routes. These methods are advantageous as they avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Cyanophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrazine hydrate in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with hydrazine hydrate yields 5-phenylisoxazole-3-carbohydrazide .

Scientific Research Applications

Ethyl 5-(3-Cyanophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Cyanophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes and receptors involved in disease processes . For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 5-(3-Cyanophenyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives such as:

  • Ethyl 5-phenylisoxazole-3-carboxylate
  • Methyl 5-phenylisoxazole-3-carboxylate
  • 5-(4-Cyanophenyl)isoxazole-3-carboxylate

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical properties . This compound is unique due to the presence of the cyanophenyl group, which enhances its potential as a therapeutic agent.

Properties

IUPAC Name

ethyl 5-(3-cyanophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-2-17-13(16)11-7-12(18-15-11)10-5-3-4-9(6-10)8-14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFXAYYDPOKFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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